

FL118: Application Notes and Protocols for Preclinical Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

Compound of Interest		
Compound Name:	FL118-14-Propanol	
Cat. No.:	B10861715	Get Quote

A Comprehensive Guide for Researchers

Introduction:

FL118, a novel camptothecin analog, has demonstrated significant preclinical antitumor activity in various cancer models. Its unique mechanism of action, which involves the selective inhibition of anti-apoptotic proteins such as survivin, McI-1, XIAP, and cIAP2, independent of p53 status, positions it as a promising therapeutic agent.[1][2] Furthermore, FL118 has been shown to overcome resistance to conventional chemotherapeutics like irinotecan and topotecan.[3] These application notes provide a comprehensive overview of FL118 dosage and administration in mouse models, compiled from peer-reviewed research, to guide researchers in designing their preclinical studies.

Data Presentation: Quantitative Summary of FL118 Administration in Mouse Models

The following tables summarize the key quantitative data from various studies on the administration of FL118 in different mouse models.

Table 1: Intravenous (i.v.) Administration of FL118



Cancer Model	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Formulati on	Key Findings	Referenc e
Head & Neck (FaDu)	SCID	1.5, 2.5	daily x 5	Tween 80- free i.v. formulation	Dose- dependent tumor regression.	[4]
Colon (SW620)	SCID	1.5, 2.5	daily x 5	Tween 80- free i.v. formulation	Significant tumor growth inhibition.	[4]
Head & Neck (FaDu)	SCID	1.5, 2.5	q2d x 5	Tween 80- free i.v. formulation	Tumor elimination with rare relapse.	[5]
Colon (SW620)	SCID	1.5, 2.5	q2d x 5	Tween 80- free i.v. formulation	Effective tumor regression.	[5]
Head & Neck (FaDu)	SCID	3.5, 5	weekly x 4	Tween 80- free i.v. formulation	Sustained antitumor activity.	[6]
Colon (SW620)	SCID	3.5, 5	weekly x 4	Tween 80- free i.v. formulation	Superior efficacy compared to irinotecan.	[6]
Multiple Myeloma (UM9)	Humanized BM niche	0.05, 0.1, 0.2	daily x 5	Not specified	Dose- dependent reduction in tumor volume and delayed growth.	[7]



Table 2: Intraperitoneal (i.p.) Administration of FL118

Cancer Model	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Formulati on	Key Findings	Referenc e
Irinotecan- resistant Head & Neck (FaDu)	SCID	1.5	q2d x 5	Basic formulation	Effective regression of irinotecan-resistant tumors.	[3]
Topotecan- resistant Head & Neck (FaDu)	SCID	Not specified	q2d x 5	Basic formulation	Regression of topotecan-resistant tumors.	[3]
Pancreatic Cancer	Not specified	0.75 (in combo with cisplatin)	weekly x 4	Not specified	Synergistic antitumor effect with cisplatin.	[8]
Head & Neck (Primary)	SCID	MTD (not specified)	weekly x 4	Not specified	Superior efficacy compared to irinotecan.	[9]

Table 3: Oral (p.o.) Administration of FL118



Cancer Model	Mouse Strain	Dosage (mg/kg)	Dosing Schedule	Formulati on	Key Findings	Referenc e
Pancreatic Cancer	SCID	10	weekly x 4	Oral formulation	MTD established ; favorable toxicology.	[8]
Pancreatic Ductal Adenocarci noma (PDX)	SCID	5	weekly x 4	Oral formulation	Significant antitumor efficacy in patient-derived xenografts.	[10]
Colorectal (SW620)	SCID	2.5, 5, 7.5, 10	weekly x 4	Glacial acetic acid- processed	Dose- dependent tumor elimination with minimal toxicity.	[10]
Ovarian Cancer	BALB/c nude	5, 10	Not specified	Not specified	Inhibition of tumor growth.	[11]

Experimental Protocols Human Tumor Xenograft Model Establishment

This protocol describes the general procedure for establishing human tumor xenografts in immunocompromised mice.

Materials:

- Human cancer cell lines (e.g., FaDu, SW620)
- Immunocompromised mice (e.g., SCID, BALB/c nude), 6-8 weeks old



- Sterile phosphate-buffered saline (PBS)
- Matrigel (optional)
- Syringes and needles (27-30 gauge)
- Calipers

Procedure:

- Culture human cancer cells to 80-90% confluency.
- Harvest the cells by trypsinization and wash with sterile PBS.
- Resuspend the cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 1-3 x 10⁷ cells/mL.
- Subcutaneously inject 100-200 μ L of the cell suspension (containing 1-3 x 10^6 cells) into the flank of each mouse.[5]
- Monitor the mice for tumor growth. Tumors are typically palpable within 7-14 days.
- Measure tumor volume regularly using calipers with the formula: Volume = (Length x Width^2) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-250 mm³).[4][5][6]

FL118 Formulation and Administration

This section details the preparation of FL118 for different administration routes.

- a) Intravenous (i.v.) Formulation (Tween 80-free):
- Composition: FL118, DMSO, and hydroxypropyl-β-cyclodextrin in saline.[3]
- · Preparation:
 - Dissolve FL118 in a small amount of DMSO (e.g., 5% of the final volume).



- In a separate tube, dissolve hydroxypropyl-β-cyclodextrin (e.g., 0.05-0.125% w/v) in saline.
- Slowly add the FL118/DMSO solution to the cyclodextrin solution while vortexing to achieve the final desired concentration (e.g., 0.1-0.25 mg/mL).[3]
- Administration: Administer via tail vein injection.
- b) Intraperitoneal (i.p.) Formulation:
- The same Tween 80-free i.v. formulation can be used for i.p. administration.[3]
- Administration: Administer via intraperitoneal injection.
- c) Oral (p.o.) Formulation:
- A suspension of FL118 can be prepared for oral gavage. The exact composition of the oral formulation is often proprietary but has been shown to be stable.[8][10]

Assessment of Antitumor Efficacy

Parameters:

- Tumor Volume: Measured as described in Protocol 1.
- Maximum Tumor Growth Inhibition (MTGI): Calculated as MTGI = [(Mean Tumor Volume of Control - Mean Tumor Volume of Treated) / Mean Tumor Volume of Control] x 100%.[2]
- Tumor Response:
 - Partial Response (PR): Tumor volume reduced by at least 50% of the initial size.
 - Complete Response (CR): Inability to detect the tumor.[2]
- Cure: Complete tumor regression for ≥30 days after treatment termination.
- Body Weight: Monitored as an indicator of toxicity. A body weight loss of >20% is generally considered a sign of significant toxicity.[8]



Mandatory Visualizations Signaling Pathways and Experimental Workflows

Caption: Simplified signaling pathway of FL118's anticancer effects.

Caption: Experimental workflow for FL118 efficacy studies in xenograft models.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. Anticancer drug FL118 is more than a survivin inhibitor: where is the Achilles' heel of cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Novel Small Molecule FL118 That Selectively Inhibits Survivin, McI-1, XIAP and cIAP2 in a p53-Independent Manner, Shows Superior Antitumor Activity | PLOS One [journals.plos.org]
- 3. FL118, a novel camptothecin analogue, overcomes irinotecan and topotecan resistance in human tumor xenograft models PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. e-century.us [e-century.us]
- 6. researchgate.net [researchgate.net]
- 7. Preclinical evidence for an effective therapeutic activity of FL118, a novel survivin inhibitor, in patients with relapsed/refractory multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An ABCG2 non-substrate anticancer agent FL118 targets drug-resistant cancer stem-like cells and overcomes treatment resistance of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item Comparison of antitumor efficacy and toxicity (body weight loss) of FL118 with irinotecan in a SCID mouse model of human primary head and neck tumor (17073)-established xenograft. Public Library of Science Figshare [plos.figshare.com]
- 10. Clinically and orally compatible formulation-manufactured DDX5 (p68)-targeting molecular glue FL118 products exhibit low toxicity but high efficacy against human cancer -



PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [FL118: Application Notes and Protocols for Preclinical Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861715#fl118-dosage-and-administration-in-mouse-models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com